

biological activity of "Methyl 5-amino-3-chloropyridine-2-carboxylate" derivatives

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Compound of Interest

Compound Name: Methyl 5-amino-3-chloropyridine-2-carboxylate

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Comparative Guide to the Biological Activity of Pyridine Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of pyridine carboxylic acids, with a focus on anticancer and antimicrobial properties. While direct biological data on derivatives of "Methyl 5-amino-3-chloropyridine-2-carboxylate" is limited in publicly available research, this document serves as a valuable resource by comparing structurally related aminopyridine and pyridine carboxylate analogs. The presented data and experimental protocols offer insights into the potential therapeutic applications of this class of compounds.

Anticancer Activity of Pyridine Derivatives

The pyridine scaffold is a common feature in many anticancer agents.^[1] Its derivatives have been shown to exhibit cytotoxic effects through various mechanisms, including kinase inhibition and apoptosis induction.^[2] This section compares the anticancer activity of several classes of pyridine derivatives against various cancer cell lines.

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for different series of pyridine derivatives against a panel of cancer cell lines. Lower IC50 values indicate higher potency.

Compound Class	Derivative Example/ID	Cancer Cell Line	IC50 (µM)	Reference
Pyridine-Ureas	Compound 8e	MCF-7 (Breast)	0.22	[1]
Compound 8n	MCF-7 (Breast)	1.88	[1]	
Doxorubicin (Reference)	MCF-7 (Breast)	1.93	[1]	
Fused Pyridines	Compound 11d	MCF-7 (Breast)	5.95	[3][4]
Compound 11d	HCT-116 (Colon)	8.48	[3][4]	
Doxorubicin (Reference)	MCF-7 (Breast)	6.09	[3][4]	
Doxorubicin (Reference)	HCT-116 (Colon)	8.15	[3][4]	
Imidazo[1,2-a]pyridines	Compound 19	MDA-MB-231 (Breast)	0.43	[5]
Compound 24	MDA-MB-231 (Breast)	0.3	[5]	
Adriamycin (Reference)	MDA-MB-231 (Breast)	0.51	[5]	
Nicotinamide-based	Compound 6	HCT-116 (Colon)	9.3	[6]
Compound 6	HepG-2 (Liver)	7.8	[6]	
Sorafenib (Reference)	HCT-116 (Colon)	-	[6]	
Triazole Pyridines	Compound TP6	B16F10 (Melanoma)	41.12	[7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Structure-activity relationship studies suggest that the antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[\[1\]](#)

- Enhancing Groups: The presence of -OMe, -OH, -C=O, and -NH₂ groups on the pyridine ring has been shown to enhance antiproliferative activity.[\[1\]](#)
- Detrimental Groups: Conversely, halogen atoms or bulky groups can lead to lower antiproliferative activity.[\[1\]](#)
- Fused Ring Systems: The fusion of other heterocyclic rings, such as imidazole or triazole, to the pyridine core can significantly impact anticancer potency.[\[5\]\[8\]](#)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[\[2\]](#)

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[\[2\]\[9\]](#)
- **Compound Treatment:** Prepare serial dilutions of the test pyridine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[\[9\]](#)

- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]
- MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for an additional 3-4 hours.[2]
- Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2]
- Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity of Pyridine Derivatives

Pyridine derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[2][10]

Comparative Antimicrobial Potency (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values for different aminopyridine derivatives against various microbial strains. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[11]

Compound Class	Derivative Example/ID	Microbial Strain	MIC (µg/mL)	Reference
2-Aminopyridines	Compound 2c	Staphylococcus aureus	0.039	[10][12]
Compound 2c	Bacillus subtilis	0.039	[10][12]	
Imidazo[2,1-b][9] [13] [14]Thiadiazole	Compound 17d	Staphylococcus aureus	0.5	[15]
Pyridines				
Gatifloxacin (Reference)	Staphylococcus aureus	1.0	[15]	
Compound 17a	Candida albicans	8	[15]	
Compound 17d	Candida albicans	8	[15]	
Fluconazole (Reference)	Candida albicans	8	[15]	
Methyl-2-aminopyridine-4-carboxylate Schiff Bases	Compound 3c	Bacillus subtilis	- (Zone of Inhibition: 23 mm)	[2]
Compound 3c	Candida albicans	- (Zone of Inhibition: 16 mm)	[2]	

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13]

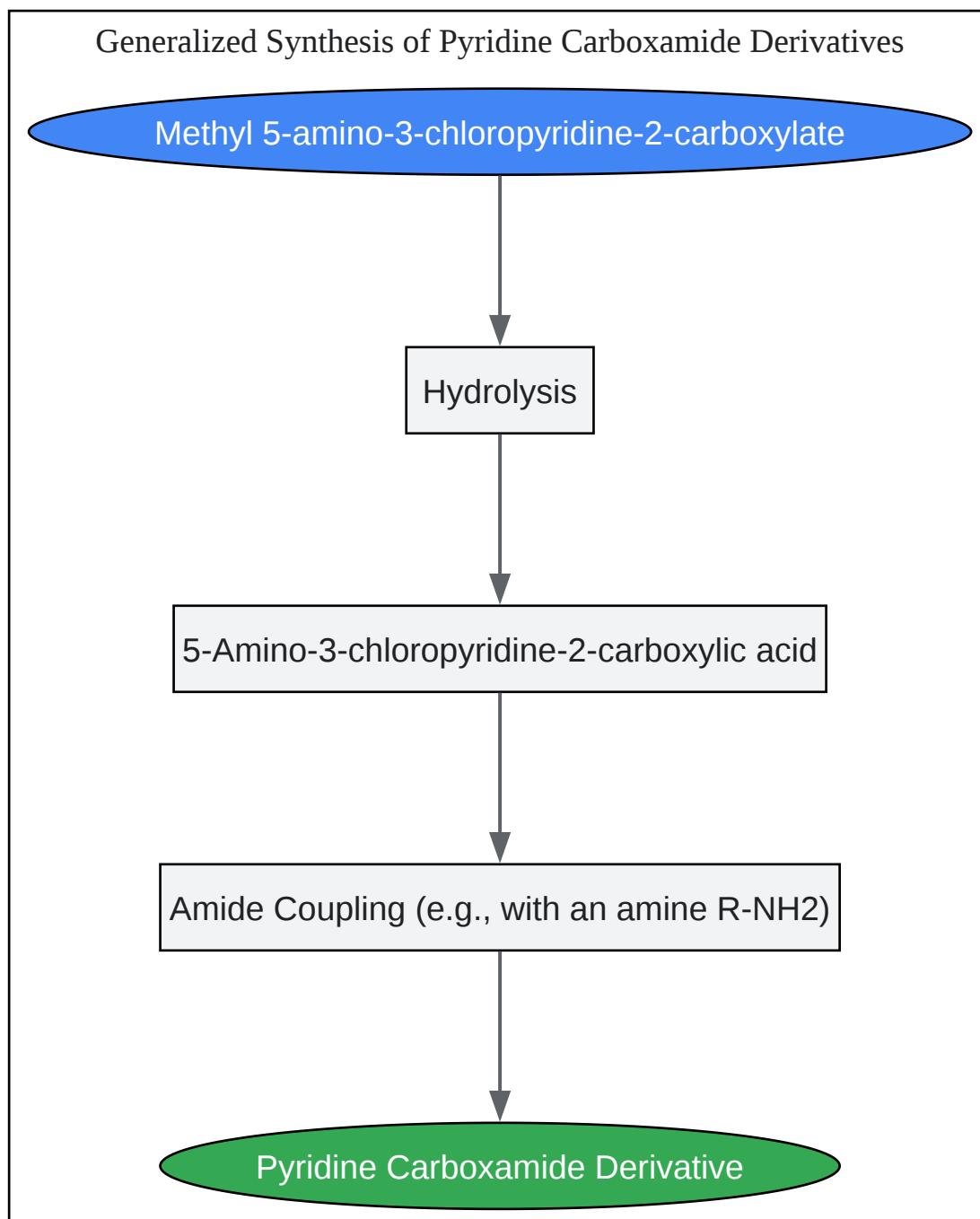
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[16]

Procedure:

- **Preparation of Antimicrobial Dilutions:** Prepare a two-fold serial dilution of the test pyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., *S. aureus*) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.[17]
- **Inoculation:** Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours. [13]
- **Reading Results:** After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[16]

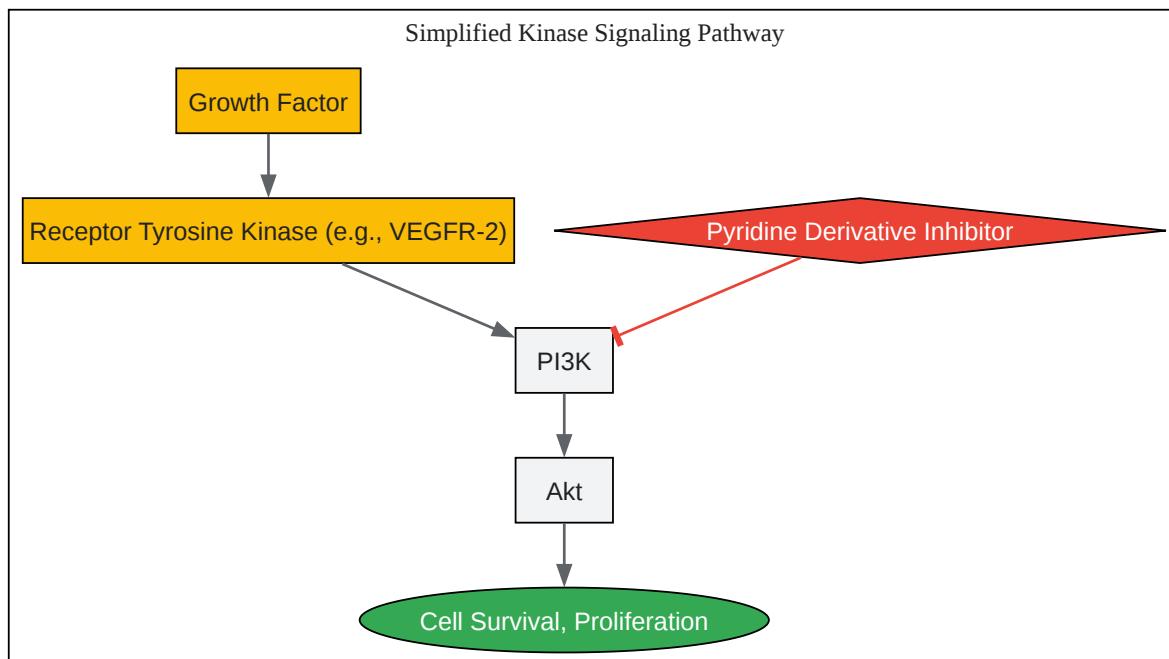
Visualizing Synthetic and Signaling Pathways

To further illustrate the context of these pyridine derivatives, the following diagrams, generated using Graphviz, depict a general synthetic workflow and a relevant signaling pathway.



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Caption: A generalized synthetic pathway for pyridine carboxamide derivatives.



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Caption: Simplified PI3K/Akt signaling pathway targeted by some anticancer agents.

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